

Elucidating the Chemical Architecture of Eremophilane Sesquiterpenoids: A Technical Guide

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Compound of Interest

Compound Name: *Septeremophilane E*

Cat. No.: B12424727

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Introduction

Eremophilane-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic carbon skeleton.[1] These compounds, frequently isolated from fungi and plants, exhibit a wide range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and immunosuppressive properties.[1][2][3][4] The determination of their complex three-dimensional structures is a critical step in understanding their therapeutic potential and enabling further drug development.

This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of a novel eremophilane sesquiterpenoid, herein referred to as **Septeremophilane E**. The protocols and data presented are representative of the rigorous analytical techniques required to unambiguously determine the chemical structure of such compounds.

Experimental Protocols

The elucidation of **Septeremophilane E**'s structure follows a logical workflow from isolation to final structural confirmation.

Isolation and Purification

The producing organism, typically a fungus or plant, is cultivated and the biomass is extracted with an organic solvent such as ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the pure compound.

- **Initial Fractionation:** The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate).
- **Fine Purification:** Fractions containing the compound of interest are further purified by repeated column chromatography over silica gel or Sephadex LH-20, followed by final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a methanol-water or acetonitrile-water mobile phase.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to determine the planar structure and relative stereochemistry of the isolated compound.

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive suite of 1D and 2D NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons. These experiments are typically performed in a deuterated solvent like chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
 - ^1H NMR: Provides information on the number and chemical environment of protons.
 - ^{13}C NMR and DEPT: Determines the number of carbon atoms and distinguishes between CH_3 , CH_2 , CH , and quaternary carbons.
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and piecing together the carbon skeleton.[\[3\]](#)[\[5\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[\[3\]](#)[\[5\]](#)
- Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
- Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as conjugated systems.

Determination of Absolute Configuration

The final step in structure elucidation is the determination of the absolute stereochemistry.

- Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the natural product is compared with the computationally calculated ECD spectrum for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[\[2\]](#)[\[3\]](#)
- Single-Crystal X-ray Diffraction: If the compound can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[\[2\]](#)

Data Presentation: Spectroscopic Data for **Septeremophilane E**

The following tables summarize the quantitative data obtained for **Septeremophilane E**.

Table 1: ¹H NMR Data for **Septeremophilane E** (500 MHz, CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	2.35	m	11.5, 5.0
2.18	m		
3	1.85	m	
1.65	m		
4	2.50	m	2.5
6	4.20	dd	
8	3.95	d	7.0
9	5.80	s	
12	1.95	s	
14	1.10	d	7.0
15	0.95	s	

Table 2: ^{13}C NMR Data for **Septemophilane E** (125 MHz, CDCl_3)

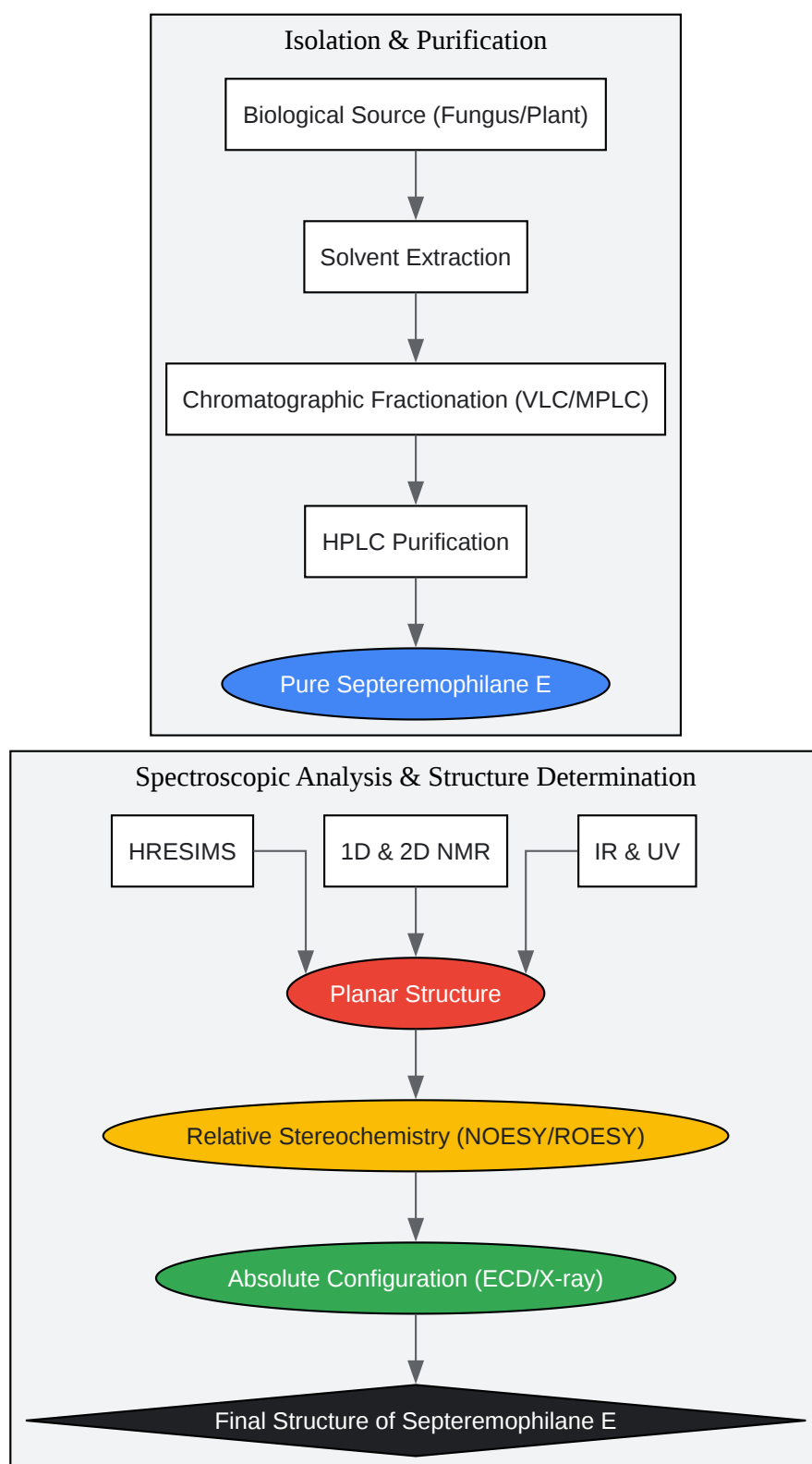
Position	δC (ppm)	DEPT
1	205.1	C
2	45.2	CH ₂
3	25.8	CH ₂
4	41.5	CH
5	55.3	C
6	75.8	CH
7	140.2	C
8	70.1	CH
9	125.4	CH
10	160.5	C
11	135.1	C
12	20.9	CH ₃
13	170.3	C
14	15.7	CH ₃
15	21.3	CH ₃

Table 3: Key HMBC and NOESY Correlations for **Septeremophilane E**

Proton	HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)	Key NOESY Correlations
H-4	C-2, C-3, C-5, C-10, C-14, C-15	H-6, H-14
H-6	C-5, C-7, C-8, C-10, C-11	H-4, H-15
H-9	C-1, C-5, C-7, C-8, C-10	H-14
H ₃ -12	C-7, C-11, C-13	
H ₃ -14	C-3, C-4, C-5	H-4, H-9
H ₃ -15	C-4, C-5, C-6, C-10	H-6

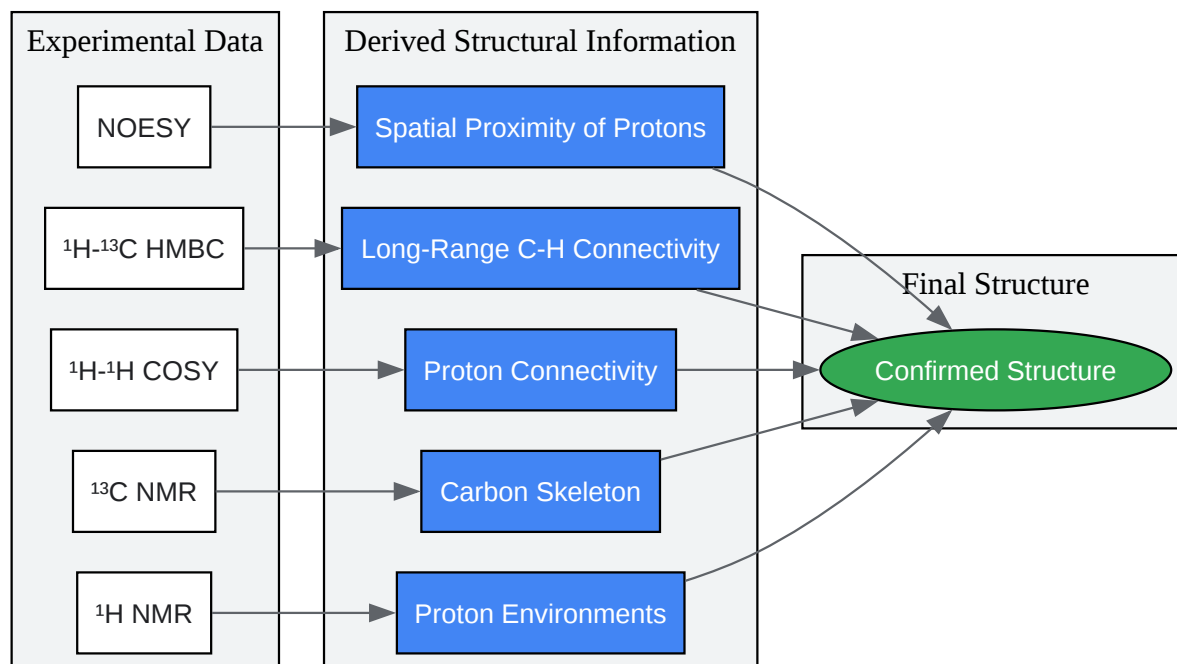
Visualizations

The following diagrams illustrate the workflow of the structure elucidation process and the logical connections derived from the spectroscopic data.



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Figure 1: Workflow for the structure elucidation of **Septeremophilane E**.



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Figure 2: Logical relationships in NMR-based structure elucidation.

Conclusion

The comprehensive application of modern spectroscopic and analytical techniques is paramount for the successful structure elucidation of novel natural products like **Septeremophilane E**. The combination of mass spectrometry, extensive 1D and 2D NMR analysis, and chiroptical methods provides a powerful toolkit for unambiguously determining the chemical structure, including its absolute stereochemistry. This detailed structural information is the foundation for future research into the biological activity and potential therapeutic applications of this and other eremophilane-type sesquiterpenoids.

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